![molecular formula C18H20O3 B14333360 4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl CAS No. 102534-41-8](/img/structure/B14333360.png)
4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-1,1’-biphenyl and prop-1-en-1-ol.
Etherification Reaction: The key step involves the etherification of 4-methoxy-1,1’-biphenyl with prop-1-en-1-ol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Purification: The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinones, carboxylic acids, and aldehydes.
Reduction: Alcohols, alkanes, and partially reduced biphenyl derivatives.
Substitution: Halogenated biphenyls, amino biphenyls, and thiolated biphenyls.
Scientific Research Applications
4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Anethole: A structurally similar compound with a methoxy group and a propenyl group attached to a benzene ring.
Coniferyl Alcohol: Contains a methoxy group and a propenyl group, but with a hydroxyl group instead of an ethoxy group.
Uniqueness
4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl is unique due to its biphenyl core and the presence of both methoxy and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
102534-41-8 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1-methoxy-4-[4-(2-prop-1-enoxyethoxy)phenyl]benzene |
InChI |
InChI=1S/C18H20O3/c1-3-12-20-13-14-21-18-10-6-16(7-11-18)15-4-8-17(19-2)9-5-15/h3-12H,13-14H2,1-2H3 |
InChI Key |
UTTZZSNRTDQICF-UHFFFAOYSA-N |
Canonical SMILES |
CC=COCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)
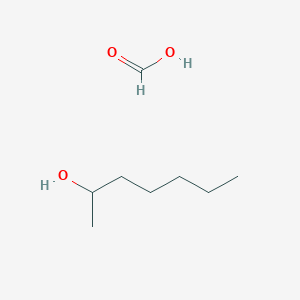
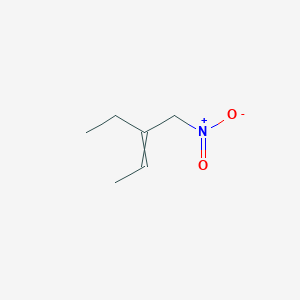
![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)
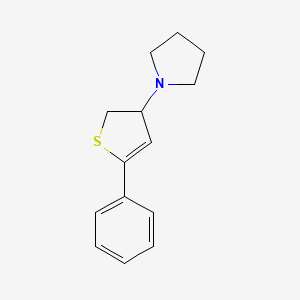
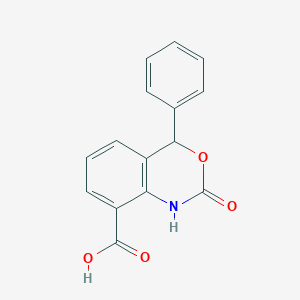
![3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-](/img/structure/B14333328.png)
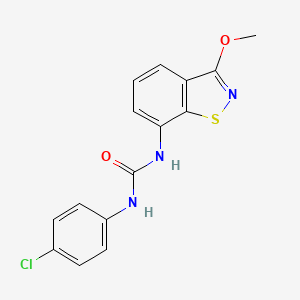
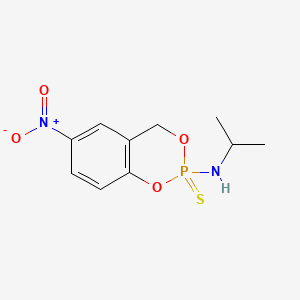
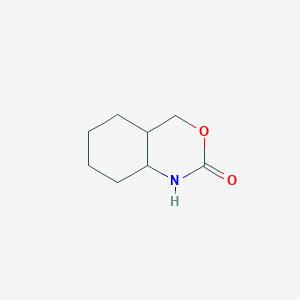
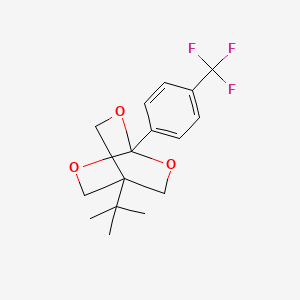
![1-Azabicyclo[2.2.2]octane-4-carbonyl azide](/img/structure/B14333369.png)
![12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14333375.png)
![4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14333376.png)
